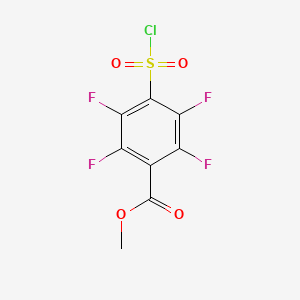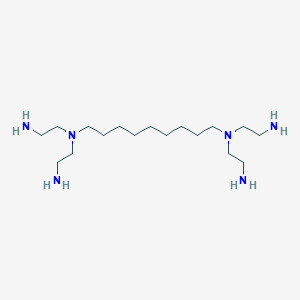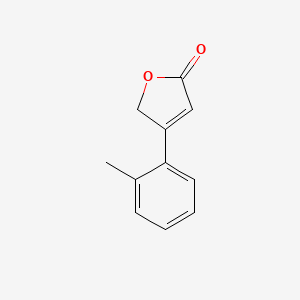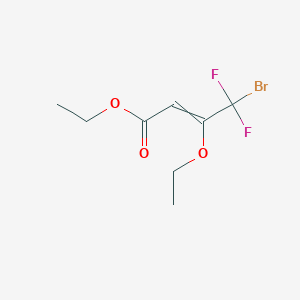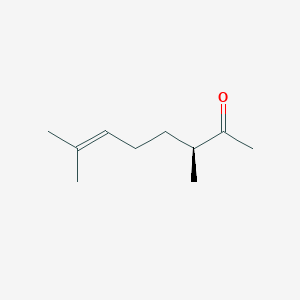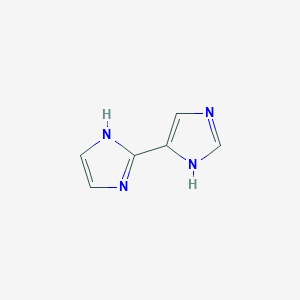![molecular formula C13H6N2O3 B15162890 2-Nitronaphtho[2,1-B]furan-7-carbonitrile CAS No. 143921-39-5](/img/structure/B15162890.png)
2-Nitronaphtho[2,1-B]furan-7-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitronaphtho[2,1-B]furan-7-carbonitrile is a complex organic compound that belongs to the class of nitrofurans
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitronaphtho[2,1-B]furan-7-carbonitrile typically involves the nitration of naphthofuran derivatives. One common method includes the electrophilic nitration of 2-unsubstituted benzofurans, followed by subsequent reactions to introduce the carbonitrile group . The reaction conditions often involve the use of strong nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid at controlled temperatures to ensure the selective nitration of the desired position on the naphthofuran ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar nitration and functionalization techniques used in laboratory synthesis are scaled up for industrial applications, with additional considerations for safety, efficiency, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2-Nitronaphtho[2,1-B]furan-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the carbonitrile group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with additional oxygen functionalities.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted naphthofuran derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-Nitronaphtho[2,1-B]furan-7-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential mutagenic and genotoxic effects.
Medicine: Investigated for its antibacterial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Nitronaphtho[2,1-B]furan-7-carbonitrile involves its interaction with cellular DNA. The compound can form DNA adducts, leading to mutations and genotoxic effects . The nitro group is particularly reactive and can undergo metabolic activation to form reactive intermediates that interact with DNA, proteins, and other cellular components, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Methoxy-2-nitronaphtho[2,1-B]furan: Known for its potent mutagenic effects.
2-Nitroanthra[1,2-B]furan: Another nitrofuran derivative with significant genotoxic activity.
2-Nitroanthra[2,1-B]furan: Similar in structure and function to 2-Nitronaphtho[2,1-B]furan-7-carbonitrile.
Uniqueness
This compound is unique due to its specific structural configuration, which influences its reactivity and biological activity
Eigenschaften
CAS-Nummer |
143921-39-5 |
|---|---|
Molekularformel |
C13H6N2O3 |
Molekulargewicht |
238.20 g/mol |
IUPAC-Name |
2-nitrobenzo[e][1]benzofuran-7-carbonitrile |
InChI |
InChI=1S/C13H6N2O3/c14-7-8-1-3-10-9(5-8)2-4-12-11(10)6-13(18-12)15(16)17/h1-6H |
InChI-Schlüssel |
VSSOQNXUGQEKGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC3=C2C=C(O3)[N+](=O)[O-])C=C1C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


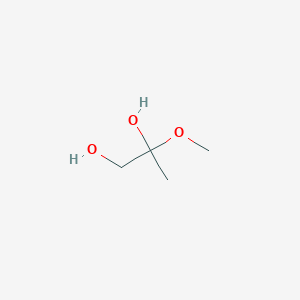
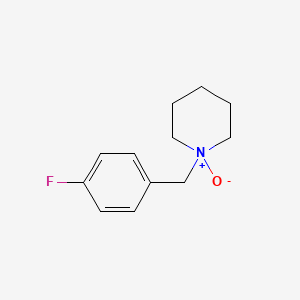
![2,8-diphenoxy-1,3,7,9-tetraza-2λ5,8λ5-diphosphatricyclo[7.3.0.03,7]dodecane 2,8-dioxide](/img/structure/B15162823.png)
![(2S)-2-[2-[[(1S)-1,2-dicarboxyethyl]-methylamino]ethyl-methylamino]butanedioic acid](/img/structure/B15162829.png)
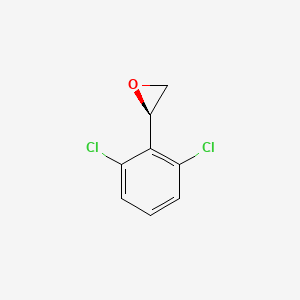
![6,7-Dimethoxy-9-(4-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B15162844.png)
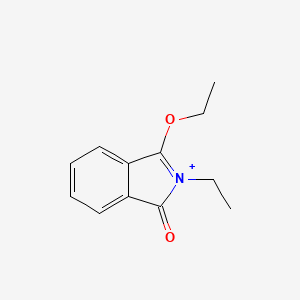
![2-[(Dimethylamino)methyl]benzene-1-selenenyl iodide](/img/structure/B15162864.png)
